![molecular formula C13H17BrN2O3 B2900916 N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide CAS No. 309262-79-1](/img/structure/B2900916.png)
N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide” is an N-(tert-butyloxycarbonyl) [N-BOC] protected 4-bromo aniline . Due to the presence of BOC protection, it serves as an ideal substrate for Suzuki coupling reactions .
Synthesis Analysis
The synthesis of “this compound” involves the use of BOC protection. This compound serves as an ideal substrate for Suzuki coupling reactions, affording biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H14BrNO2 . The InChI key for this compound is VLGPDTPSKUUHKR-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” is involved in Suzuki coupling reactions due to the presence of BOC protection . It affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 272.14 . The compound is solid in physical form .Aplicaciones Científicas De Investigación
N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide has been extensively studied in scientific research. It has been used to study the role of Akt1 in cell survival and growth pathways, as well as its potential therapeutic applications in various diseases. In particular, this compound has been studied for its potential to inhibit Akt1 activity in cancer cells, with promising results. This compound has also been used to study the role of Akt1 in diabetes, Alzheimer’s disease, and other diseases.
Mecanismo De Acción
N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide works by inhibiting the activity of Akt1. Akt1 is a serine-threonine kinase, which is involved in a variety of cell survival and growth pathways. When this compound binds to Akt1, it prevents the enzyme from phosphorylating its substrates, thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound inhibits the activity of Akt1, which can lead to a variety of physiological effects. In particular, Akt1 inhibition can lead to decreased cell survival and growth, as well as increased apoptosis in cancer cells. In addition, Akt1 inhibition can also lead to decreased insulin sensitivity, which can be beneficial in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide in laboratory experiments is that it is a small molecule inhibitor of Akt1, which allows for more precise control of Akt1 activity. Additionally, this compound is relatively non-toxic and has been shown to be effective in inhibiting Akt1 in cell culture experiments. However, this compound is not as specific as some other Akt1 inhibitors, which may limit its utility in certain experiments.
Direcciones Futuras
The potential therapeutic applications of N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide are still being explored. In particular, further research is needed to determine the efficacy of this compound in the treatment of cancer, diabetes, and Alzheimer’s disease. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound. Other future directions for this compound research include exploring the potential of this compound as an adjuvant therapy, as well as its potential use in combination with other drugs. Finally, further research is needed to identify more specific and effective Akt1 inhibitors.
Métodos De Síntesis
N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide is synthesized through a two-step process. The first step involves the condensation of 4-bromophenylglycinamide with tert-butyl bromoacetate to form an intermediate product. This intermediate product is then treated with sodium hydride to yield the final product, this compound.
Safety and Hazards
The compound is classified under hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-bromoanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSIBGUMZYVTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.